molecular formula C15H13N5O3 B11651874 6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11651874
M. Wt: 311.30 g/mol
InChI Key: NMYUGBCHUUBMKB-UHFFFAOYSA-N
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Description

6-Amino-3-ethyl-4-(3-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of multiple functional groups, such as amino, nitro, and cyano, makes this compound a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-ethyl-4-(3-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, and 3-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar multi-component reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-ethyl-4-(3-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyranopyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-3-ethyl-4-(3-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-ethyl-4-(3-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the 3-nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents with enhanced biological activity and selectivity.

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

6-amino-3-ethyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H13N5O3/c1-2-11-13-12(8-4-3-5-9(6-8)20(21)22)10(7-16)14(17)23-15(13)19-18-11/h3-6,12H,2,17H2,1H3,(H,18,19)

InChI Key

NMYUGBCHUUBMKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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